molecular formula C8H7F3O2 B2461969 2-Methoxy-4-(trifluoromethyl)phenol CAS No. 1027888-79-4

2-Methoxy-4-(trifluoromethyl)phenol

Cat. No. B2461969
CAS RN: 1027888-79-4
M. Wt: 192.137
InChI Key: WULGVCJGJHHILR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)phenol is a chemical compound with the CAS Number 1027888-79-4 . It has a molecular weight of 192.14 and is solid in its physical form . The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)phenol .


Synthesis Analysis

The synthesis of 2-Methoxy-4-(trifluoromethyl)phenol and similar compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(trifluoromethyl)phenol is represented by the InChI code 1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 .


Physical And Chemical Properties Analysis

2-Methoxy-4-(trifluoromethyl)phenol is a solid substance . It has a molecular weight of 192.14 .

Scientific Research Applications

Building Blocks for Bioactive Natural Products

Phenol derivatives like 2-Methoxy-4-(trifluoromethyl)phenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Conducting Polymers

2-Methoxy-4-(trifluoromethyl)phenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics and energy industries .

Plastics, Adhesives, and Coatings Industry

This compound is important in various industries, including plastics, adhesives, and coatings . It can improve these materials’ thermal stability and flame resistance .

Antioxidants

m-Aryloxy phenols, a group that includes 2-Methoxy-4-(trifluoromethyl)phenol, have applications as antioxidants . They can help prevent oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells .

Ultraviolet Absorbers

These compounds can also serve as ultraviolet absorbers . This makes them useful in products that require protection from UV radiation, such as sunscreens and certain types of plastics .

Flame Retardants

2-Methoxy-4-(trifluoromethyl)phenol has potential use as a flame retardant . It can help reduce the flammability of materials, making them safer to use .

Anti-tumor and Anti-inflammatory Effects

Research has found that m-aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical treatments .

Synthesis of Diaryl Ether

4-(Trifluoromethyl)phenol, a compound similar to 2-Methoxy-4-(trifluoromethyl)phenol, has been used in the synthesis of diaryl ether . Diaryl ethers are a type of organic compound that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds like 2-Methoxy-4-(trifluoromethyl)phenol, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of these compounds are expected to continue to be an important area of research in the future .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGVCJGJHHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)phenol

CAS RN

1027888-79-4
Record name 4-Hydroxy-3-methoxybenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 g, 4.90 mmol) in dichloromethane (15 mL) was added m-chloroperoxybenzoic acid (1.48 g, 6.61 mmol). The resulting clear solution was stirred for 16 hours at room temperature. Overnight a white precipitate had formed that was filtered off. The filtrate was evaporated to a white solid, which was dissolved in ethyl acetate (25 mL) and washed with saturated aqueous sodium bicarbonate. The organic layer was dried over sodium sulphate, and evaporated to a white solid. This solid was redissolved in methanol (15 mL), and treated with triethylamine (2 mL, 10 mmol). After stirring for two hours, the mixture was concentrated in vacuo. The residue was taken up in ethyl acetate (25 mL), and washed with 1N citric acid solution (20 mL) and brine (20 mL). The organic layer was dried over sodium sulphate, and evaporated to an oil. This crude material was then purified by eluting through a short pad of silica with dichloromethane, which afforded the title compound as a clear oil (536 mg, 57%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
57%

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